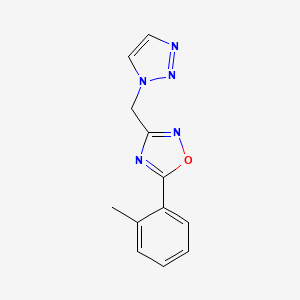![molecular formula C15H17NO3S2 B7632874 N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide, also known as MPTC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPTC belongs to the class of sulfonamide compounds and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide involves its interaction with various cellular pathways. N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses. N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has also been found to inhibit the Akt/mTOR pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide inhibits the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory and anti-cancer properties. However, N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has some limitations as well. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosing and administration of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide.
Future Directions
There are several future directions for the study of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another direction is the exploration of its potential as a chemotherapeutic agent for various types of cancer. Additionally, more studies are needed to determine the optimal dosing and administration of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide in vivo.
Synthesis Methods
The synthesis of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiophene to form 2-(4-methylphenylsulfonyl)thiophene. This intermediate product is then treated with 2-(bromomethyl)propan-1-ol to form N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide.
Scientific Research Applications
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-11-5-7-13(8-6-11)21(18,19)10-12(2)16-15(17)14-4-3-9-20-14/h3-9,12H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABWWTRGQWUHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)
![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)

![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)

![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)
![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)
![N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
![1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)

![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)
![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanesulfonamide](/img/structure/B7632896.png)
![1-cyclopropyl-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1-(5-methyl-1,3-thiazol-2-yl)methanamine](/img/structure/B7632904.png)